molecular formula C24H29N3O B11411879 1-(2-ethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-ethylphenyl)-4-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11411879
M. Wt: 375.5 g/mol
InChI Key: ZLCSNSBLVTVQSH-UHFFFAOYSA-N
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Description

1-(2-ETHYLPHENYL)-4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a pyrrolidinone ring fused with a benzodiazole moiety and substituted with ethylphenyl and methylbutyl groups

Preparation Methods

The synthesis of 1-(2-ETHYLPHENYL)-4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves multiple steps, typically starting with the preparation of the benzodiazole core. The synthetic route may include the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Substitution Reactions: The ethylphenyl and methylbutyl groups are introduced through substitution reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Formation of Pyrrolidinone Ring: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction, typically using a suitable amine and a carbonyl compound under reflux conditions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-ETHYLPHENYL)-4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzodiazole or pyrrolidinone rings.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-ETHYLPHENYL)-4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-ETHYLPHENYL)-4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-ETHYLPHENYL)-4-[1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can be compared with other benzodiazole derivatives, such as:

    1-(2-ETHYLPHENYL)-3-(2-METHOXYPHENYL)UREA: This compound has a similar benzodiazole core but differs in its substituents and overall structure.

    7-METHOXY-6-(1,2,3-TRIHYDROXY-3-METHYLBUTYL)-2H-CHROMEN-2-ONE: This compound features a chromenone core with different substituents, highlighting the diversity of benzodiazole derivatives.

Properties

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

1-(2-ethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C24H29N3O/c1-4-18-9-5-7-11-21(18)27-16-19(15-23(27)28)24-25-20-10-6-8-12-22(20)26(24)14-13-17(2)3/h5-12,17,19H,4,13-16H2,1-3H3

InChI Key

ZLCSNSBLVTVQSH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC(C)C

Origin of Product

United States

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